1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one
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Overview
Description
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one is a useful research compound. Its molecular formula is C21H23N3OS and its molecular weight is 365.5. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Anticancer Activities
Benzothiazoles and benzoxazoles, including derivatives similar to 4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole, have been synthesized and evaluated for their antitumor activities against human breast cancer cell lines. These compounds have shown potent antitumor activity, especially derivatives with N-methyl piperazinyl substitution, indicating potential applications in cancer therapy (Abdelgawad et al., 2013).
Antimicrobial Activities
Another significant application area is in antimicrobial activities. Various benzothiazole derivatives have been synthesized and screened for in vitro antimicrobial studies. Among them, certain derivatives have shown excellent antibacterial and antifungal activities compared to standard drugs, suggesting their use as potent antimicrobial agents (Rajkumar et al., 2014).
Enzyme Inhibition
Benzothiazole derivatives bearing piperazine and thiocarbamate moieties have been investigated for their potential anticholinesterase properties. Some of these compounds have demonstrated inhibitory effects when compared with Donepezil, a known anticholinesterase drug, indicating their potential use in treating diseases related to enzyme dysfunction (Mohsen et al., 2014).
Corrosion Inhibition
Benzothiazole derivatives have also been explored for their corrosion inhibiting effects against steel in acidic solutions. These compounds provide high inhibition efficiencies, suggesting their application in protecting metals from corrosion in industrial settings (Hu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to targetDNA gyrase , a type of topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA .
Mode of Action
It is suggested that similar compounds may have a new binding mode to dna gyrase, allowing for a more potent antibacterial effect . This interaction with DNA gyrase could lead to changes in the DNA structure, inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dna gyrase can disrupt dna replication and transcription, affecting the overall growth and proliferation of bacteria .
Pharmacokinetics
It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have shown promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .
Action Environment
Factors such as ph, temperature, and presence of other compounds can generally affect the action of similar compounds .
Properties
IUPAC Name |
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-15-8-9-18-20(16(15)2)22-21(26-18)24-12-10-23(11-13-24)19(25)14-17-6-4-3-5-7-17/h3-9H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGPXPRFKXJDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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